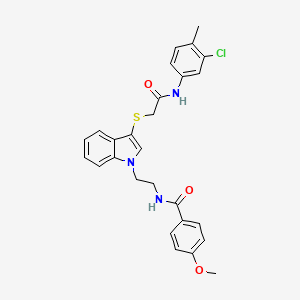
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also has a thioether linkage, an amide group, and a methoxy group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The indole group is aromatic and planar, while the amide group can participate in hydrogen bonding . The thioether group could add some flexibility to the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, we can infer some potential reactivity. The amide group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine . The thioether group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its solubility in water due to the ability to form hydrogen bonds . The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
A study by Karabulut et al. (2014) explored the molecular structure and intermolecular interactions of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research highlighted the significance of intermolecular interactions, such as dimerization and crystal packing, in influencing the molecular geometry of compounds. Such studies are crucial for understanding the structural properties and potential applications of complex molecules like N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Synthesis and Antimicrobial Screening
In 2013, Desai et al. conducted research on the synthesis and antimicrobial screening of compounds similar to the subject compound. This study focused on the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. Such compounds were tested for their antibacterial activity against various bacterial strains, indicating the potential for such molecules to be used in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmacological Activities
The pharmacological properties of similar compounds have also been a subject of research. For example, a study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with similar structural features, explored its density and refractive index measurements. This type of research provides insight into the physical properties and potential pharmacological applications of such compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).
Antimitotic Agents and Tubulin Inhibitors
The antimitotic and tubulin inhibitory activities of compounds structurally related to N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide have been investigated. Romagnoli et al. (2008) synthesized and evaluated various compounds, identifying them as potential antiproliferative agents that target tubulin at the colchicine binding site (Romagnoli, Baraldi, Sarkar, Carrión, Lopez Cara, Cruz-López, Preti, Tabrizi, Tolomeo, Grimaudo, Di Cristina, Zonta, Balzarini, Brancale, Hsieh, & Hamel, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-18-7-10-20(15-23(18)28)30-26(32)17-35-25-16-31(24-6-4-3-5-22(24)25)14-13-29-27(33)19-8-11-21(34-2)12-9-19/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVIEPDXKAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

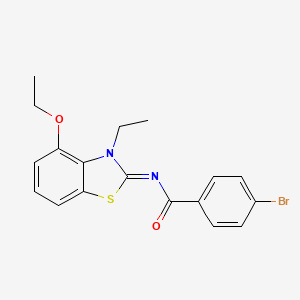
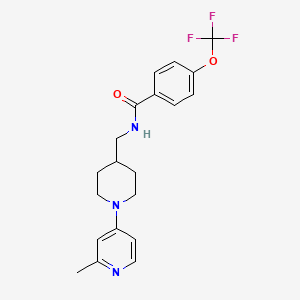
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2773451.png)


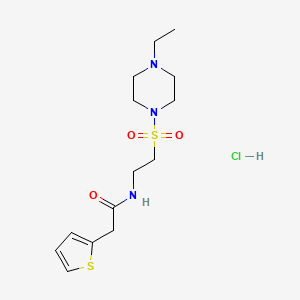
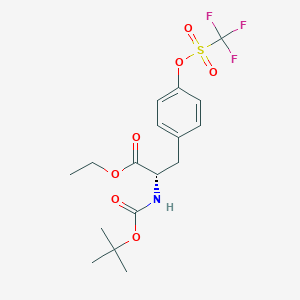

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)
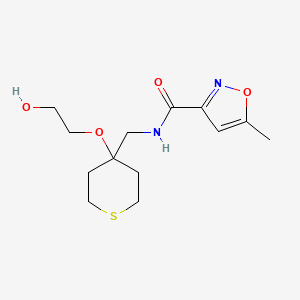
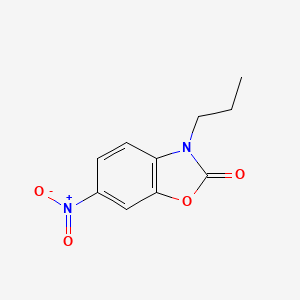
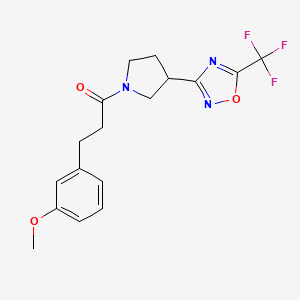
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
